Cas no 2228271-94-9 (2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine)

2,6-Dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine is a versatile heterocyclic compound featuring a pyridine core substituted with dichloro and methoxyazetidine groups. Its unique structure offers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The dichloro and azetidine moieties enhance reactivity and selectivity, making it valuable for targeted modifications.
2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine structure
2228271-94-9 structure
商品名:2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine
CAS番号:2228271-94-9
MF:C10H12Cl2N2O
メガワット:247.12108039856
CID:5814910
PubChem ID:165676004

2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine 化学的及び物理的性質

名前と識別子

    • 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine
    • EN300-1977978
    • 2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
    • 2228271-94-9
    • インチ: 1S/C10H12Cl2N2O/c1-15-10(5-13-6-10)4-7-2-8(11)14-9(12)3-7/h2-3,13H,4-6H2,1H3
    • InChIKey: WGCBDKZKUMNNRI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(N=1)Cl)CC1(CNC1)OC

計算された属性

  • せいみつぶんしりょう: 246.0326684g/mol
  • どういたいしつりょう: 246.0326684g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1977978-1.0g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
1g
$1515.0 2023-06-01
Enamine
EN300-1977978-2.5g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
2.5g
$2969.0 2023-09-16
Enamine
EN300-1977978-0.05g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
0.05g
$1272.0 2023-09-16
Enamine
EN300-1977978-5.0g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
5g
$4391.0 2023-06-01
Enamine
EN300-1977978-10g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
10g
$6512.0 2023-09-16
Enamine
EN300-1977978-1g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
1g
$1515.0 2023-09-16
Enamine
EN300-1977978-0.1g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
0.1g
$1332.0 2023-09-16
Enamine
EN300-1977978-5g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
5g
$4391.0 2023-09-16
Enamine
EN300-1977978-0.25g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
0.25g
$1393.0 2023-09-16
Enamine
EN300-1977978-10.0g
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
2228271-94-9
10g
$6512.0 2023-06-01

2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine 関連文献

2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridineに関する追加情報

Professional Introduction to 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine (CAS No. 2228271-94-9)

2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine, identified by its Chemical Abstracts Service (CAS) number 2228271-94-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by a pyridine core substituted with chloro and methoxyazetidinyl groups, which endows it with unique structural and functional properties. The presence of these substituents not only influences its electronic distribution but also modulates its potential biological activities, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine consists of a pyridine ring substituted at the 2- and 6-positions with chlorine atoms, enhancing its lipophilicity and reactivity. The 4-position is linked to a 3-methoxyazetidinylmethyl group, which introduces a cyclic amine moiety into the molecule. This azetidinyl group is known for its ability to form stable hydrogen bonds and interact with biological targets, thereby increasing the compound's binding affinity and selectivity. The methoxy group further modifies the electronic properties of the azetidinyl ring, influencing its reactivity and potential pharmacological effects.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their applications in medicinal chemistry. 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine has emerged as a compound of considerable interest due to its structural features that suggest potential utility in multiple therapeutic areas. The chloro substituents on the pyridine ring can participate in various chemical reactions, including nucleophilic substitution and metal coordination, which are crucial for drug design and synthesis. Meanwhile, the methoxyazetidinylmethyl group provides a versatile scaffold for further derivatization, allowing chemists to tailor the compound's properties to specific biological targets.

One of the most compelling aspects of 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine is its potential as a building block for more complex drug molecules. Researchers have been exploring its utility in synthesizing novel inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The combination of chloro and methoxyazetidinyl substituents may facilitate interactions with key residues in these enzymes, leading to potent and selective inhibition. Preliminary studies have shown that derivatives of this compound exhibit promising anti-inflammatory properties in vitro, suggesting their potential as lead compounds for further development.

The pharmacokinetic profile of 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine is also an area of active investigation. The lipophilic nature of the chloro-substituted pyridine ring could enhance membrane permeability, improving oral bioavailability. Additionally, the azetidinyl group may contribute to metabolic stability by resisting degradation through common enzymatic pathways. These characteristics make it an attractive candidate for developing drugs with improved pharmacokinetic properties. Furthermore, computational modeling studies have been employed to predict the binding affinity of this compound to various biological targets, providing valuable insights into its potential therapeutic applications.

In addition to its pharmaceutical applications, 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine has shown promise in materials science research. Its unique structural features make it suitable for designing functional materials with specific electronic and optical properties. For instance, researchers have explored its use in developing organic semiconductors and light-emitting diodes (OLEDs), where the presence of electron-withdrawing chloro groups can enhance charge transport properties. The versatility of this compound underscores its importance not only in drug discovery but also in broader applications across multiple scientific disciplines.

The synthesis of 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine presents an interesting challenge due to the complexity of its structure. Traditional synthetic routes involve multi-step reactions requiring precise control over reaction conditions to ensure high yield and purity. Recent advances in synthetic methodologies have enabled more efficient production processes using catalytic techniques and green chemistry principles. These innovations have not only improved the scalability of production but also minimized waste generation, aligning with sustainable chemistry practices.

Future research directions for 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine include further exploration of its biological activities through high-throughput screening (HTS) campaigns. By testing large libraries of compounds against various disease-relevant targets, researchers can identify novel therapeutic applications and optimize lead structures for clinical development. Additionally, structure-based drug design approaches can be employed to rationalize modifications that enhance potency and selectivity while minimizing side effects.

The role of computational chemistry in understanding the behavior of 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide valuable insights into how this compound interacts with biological targets at an atomic level. These computational tools help predict binding modes, energetic landscapes, and dynamic behaviors, guiding experimental efforts toward more efficient drug design.

In conclusion,2,6-dichloro-4-(3-methoxyazetidin-3-ylmethylpyridine (CAS No. 2228271- 94 9) represents a fascinating compound with diverse applications across pharmaceuticals, materials science, and beyond. Its unique structural features, combined with promising preliminary results, make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in shaping future advancements in medicine and technology.

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